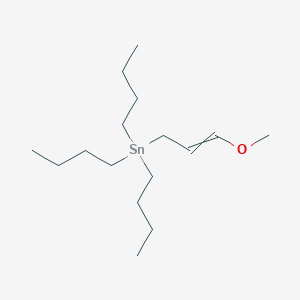
Tributyl(3-methoxyprop-2-EN-1-YL)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl(3-methoxyprop-2-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-methoxyprop-2-en-1-yl group. Organotin compounds, including this compound, are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates .
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(3-methoxyprop-2-en-1-yl)stannane can be synthesized through a multi-step process involving the reaction of tributyltin hydride with appropriate alkenyl or alkynyl precursors. One common method involves the reaction of tributyltin hydride with 3-methoxyprop-2-en-1-yl halides under radical conditions, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with light .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
Tributyl(3-methoxyprop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Cyclization: It can be used in intramolecular radical cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include radical initiators like AIBN, reducing agents such as lithium aluminium hydride, and various halides and alkenes. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, reduction reactions yield hydrocarbons, while cyclization reactions produce cyclic compounds .
科学的研究の応用
Tributyl(3-methoxyprop-2-en-1-yl)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated reactions.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, where its unique reactivity can be harnessed to create novel drug candidates.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable tin-carbon bonds.
作用機序
The mechanism of action of tributyl(3-methoxyprop-2-en-1-yl)stannane involves the formation of tin-centered radicals, which can then participate in various radical-mediated reactions. The tin atom’s affinity for sulfur and other heteroatoms allows it to facilitate reactions such as the Barton-McCombie deoxygenation and radical cyclization . The molecular targets and pathways involved in these reactions are primarily determined by the specific substrates and reaction conditions used .
類似化合物との比較
Similar Compounds
Tributyltin Hydride: A widely used organotin hydride with similar reactivity but without the 3-methoxyprop-2-en-1-yl group.
Triphenyltin Hydride: Another organotin hydride with phenyl groups instead of butyl groups, offering different reactivity and selectivity.
Tributyltin Chloride: A related compound used in similar applications but with a chloride substituent instead of the hydride.
Uniqueness
Tributyl(3-methoxyprop-2-en-1-yl)stannane is unique due to the presence of the 3-methoxyprop-2-en-1-yl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
特性
CAS番号 |
110388-16-4 |
|---|---|
分子式 |
C16H34OSn |
分子量 |
361.2 g/mol |
IUPAC名 |
tributyl(3-methoxyprop-2-enyl)stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h3-4H,1H2,2H3;3*1,3-4H2,2H3; |
InChIキー |
OQKMZJIJCPFOMV-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)CC=COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





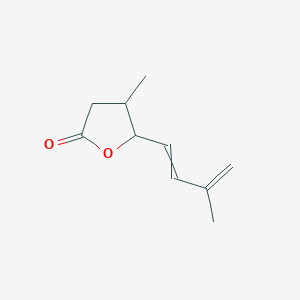


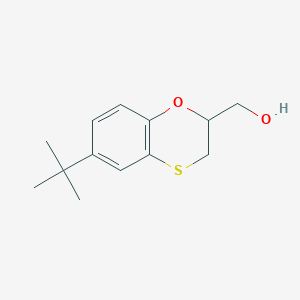
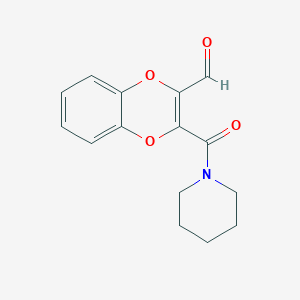
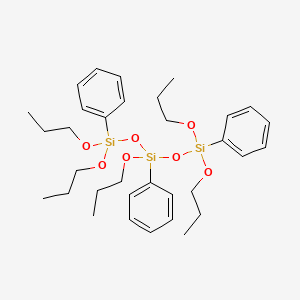
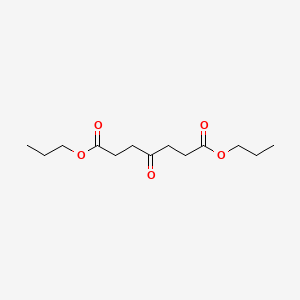



![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
